9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S2/c1-17-7-5-13-29-23(17)28-22(27-12-11-18-8-3-2-4-9-18)20(24(29)31)15-21-25(32)30(26(34)35-21)16-19-10-6-14-33-19/h2-5,7-9,13,15,19,27H,6,10-12,14,16H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMVAKBGNABHF-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417597 | |
| Record name | AC1NT8X0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6237-64-5 | |
| Record name | AC1NT8X0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiazolidinone moiety: This step involves the reaction of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step requires the use of a tetrahydrofuran derivative and appropriate coupling reagents.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.
Wissenschaftliche Forschungsanwendungen
9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Similarity
The target compound shares structural motifs with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:
Key Observations :
Computational Similarity Metrics
Using Tanimoto coefficients (a measure of structural similarity based on molecular fingerprints), the target compound shows:
Electrochemical and Bioactivity Predictions
- The thioxo-thiazolidinone moiety in the target compound is redox-active, akin to rhodanine derivatives, which exhibit reversible reduction peaks at −1.2 to −1.5 V (vs. Ag/AgCl) .
- Docking studies (as in ) suggest that the 2-phenylethylamino group may interact with hydrophobic enzyme pockets, while the tetrahydrofuran moiety could engage in polar interactions.
Biologische Aktivität
The compound 9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule with potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- Thiazolidinone core : Known for various pharmacological effects.
- Pyrido-pyrimidine structure : Associated with several biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
Research Findings
- Cell Line Studies : In vitro studies demonstrate that derivatives of thiazolidinones can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
- Synergistic Effects : When combined with conventional chemotherapeutic agents, the compound exhibited enhanced cytotoxicity, suggesting a potential role in combination therapy for cancer treatment .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacteria and fungi.
Case Studies
- Bacterial Inhibition : In vitro tests indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated efficacy exceeding that of traditional antibiotics like ampicillin by 10–50 times against sensitive strains such as Enterobacter cloacae and Escherichia coli .
- Fungal Activity : The compound was tested against common fungal pathogens, showing moderate to high antifungal activity. This positions it as a candidate for further development in antifungal therapies .
Pharmacological Profiles
Beyond anticancer and antimicrobial activities, thiazolidinone derivatives have been associated with various other pharmacological effects:
- Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antidiabetic Effects : Thiazolidinones have shown promise in managing blood glucose levels, indicating their potential role in diabetes management .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features. Modifications in the thiazolidinone ring or substitutions on the pyrido-pyrimidine moiety can enhance or diminish activity.
| Structural Feature | Effect on Activity |
|---|---|
| Thiazolidinone Core | Essential for anticancer activity |
| Substituents on Pyrido-Pyrimidine | Influence selectivity and potency |
Q & A
Q. What are the optimal reaction conditions for synthesizing the target compound with high yield and purity?
The synthesis involves sequential steps: (1) constructing the pyrido[1,2-a]pyrimidin-4-one core, (2) introducing the (2-phenylethyl)amino group, and (3) forming the Z-configured thiazolidinone ring via Knoevenagel condensation. Key parameters include:
- Temperature : 60–80°C for condensation steps to ensure stereochemical control .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity during ring closure . Continuous flow reactors are recommended for scalability and reproducibility, reducing side-product formation compared to batch processes .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is critical for refining crystal structures and verifying the Z-configuration of the thiazolidinone moiety .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., tetrahydrofuran-2-ylmethyl vs. phenylethyl groups). NOESY confirms spatial proximity of protons in the Z-isomer .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 511.6 matches theoretical) .
Q. How does the substitution pattern on the thiazolidinone ring influence the compound’s stability?
Substituents at the 3-position (e.g., tetrahydrofuran-2-ylmethyl vs. benzyl) modulate stability:
- Electron-withdrawing groups (e.g., fluorobenzyl) enhance resistance to oxidation .
- Bulky groups (e.g., phenylethyl) reduce ring strain, improving thermal stability . Stability assays under accelerated conditions (40°C, 75% RH) are recommended to assess degradation pathways .
Q. What purification techniques are suitable for isolating the target compound from synthetic byproducts?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., E/Z isomers) .
Q. How do structural analogs differ in biological activity, and what substitution patterns are most promising?
| Analog | Substituent | Bioactivity | Reference |
|---|---|---|---|
| Target compound | Tetrahydrofuran-2-ylmethyl | Antimicrobial (MIC: 2 µg/mL) | |
| Analog A | 4-Fluorobenzyl | Anticancer (IC₅₀: 1.5 µM) | |
| Analog B | Benzodioxolyl | Anti-inflammatory (COX-2 inhibition: 85%) | |
| The tetrahydrofuran group enhances solubility, while fluorinated analogs improve target binding . |
Advanced Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : Optimize transition states for Knoevenagel condensation to rationalize Z-selectivity .
- Molecular docking : Simulate binding to enzymes (e.g., bacterial FabH) using AutoDock Vina. The thioxo group forms hydrogen bonds with catalytic residues (e.g., Cys112) .
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
Q. What strategies resolve contradictions in experimental data regarding optimal synthetic pathways?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example, a 2³ factorial design identified acetonitrile and 70°C as optimal for condensation .
- Comparative kinetics : Monitor reaction progress via in-situ IR to detect intermediates and adjust conditions dynamically .
Q. How do non-covalent interactions influence the compound’s crystallization and supramolecular assembly?
- π-π stacking : The pyrido[1,2-a]pyrimidin-4-one core forms stacked layers in crystal lattices .
- Hydrogen bonding : The thioxo group interacts with solvent molecules (e.g., DMSO), affecting polymorphism .
- Van der Waals forces : Alkyl chains (e.g., tetrahydrofuran-2-ylmethyl) guide crystal packing, as shown in Hirshfeld surface analysis .
Q. What is the role of the Z-configuration in the compound’s bioactivity, and how is it verified?
Q. How can flow chemistry improve the scalability and sustainability of the synthesis?
- Microreactors : Enable precise control of residence time (30–60 s) and temperature, reducing decomposition .
- In-line purification : Couple reactors with scavenger columns to remove byproducts (e.g., unreacted aldehydes) .
- Solvent recycling : Acetonitrile recovery via distillation reduces waste by 70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
